molecular formula C18H17ClN2O2 B12745945 alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide CAS No. 116356-05-9

alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide

Cat. No.: B12745945
CAS No.: 116356-05-9
M. Wt: 328.8 g/mol
InChI Key: PQTARHFGIQAUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide: is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is part of the aziridine family, which is characterized by a three-membered nitrogen-containing ring. The presence of the p-chlorobenzoyl group and the propionic acid anilide moiety further enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide typically involves the reaction of aziridine with beta(p-chlorobenzoyl)propionic acid anilide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide is unique due to its specific combination of the aziridine ring, p-chlorobenzoyl group, and propionic acid anilide moiety. This combination enhances its chemical reactivity and potential biological activity compared to other aziridine derivatives .

Properties

CAS No.

116356-05-9

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C18H17ClN2O2/c19-14-8-6-13(7-9-14)17(22)12-16(21-10-11-21)18(23)20-15-4-2-1-3-5-15/h1-9,16H,10-12H2,(H,20,23)

InChI Key

PQTARHFGIQAUPR-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.